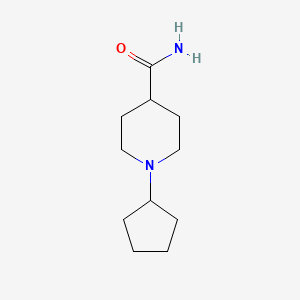

1-Cyclopentylpiperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclopentylpiperidine-4-carboxamide is a chemical compound with the molecular formula C11H20N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyclopentyl group attached to the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Cyclopentylpiperidine-4-carboxamide can be synthesized through the condensation of 1-cyclopentylpiperidine with carboxylic acids or their derivatives. One common method involves the reaction of 1-cyclopentylpiperidine with an acid chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired amide product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions: 1-Cyclopentylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

1-Cyclopentylpiperidine-4-carboxamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-Cyclopentylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function . The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-Cyclopentylpiperidine: A precursor to the carboxamide derivative.

Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.

Cyclopentylamine: Another related compound with different functional groups.

Uniqueness: 1-Cyclopentylpiperidine-4-carboxamide is unique due to its specific combination of a cyclopentyl group and a piperidine ring with a carboxamide functional group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Actividad Biológica

1-Cyclopentylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure with a cyclopentyl group and a carboxamide functional group. Its chemical formula is C12H18N2O, and it has a molecular weight of approximately 206.29 g/mol. The compound's structure allows for interactions with various biological targets, making it a versatile candidate for drug development.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and enzymes:

- Cholinesterase Inhibition : The compound has shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the regulation of neurotransmitter levels in the synaptic cleft. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

- Thrombin Inhibition : Research indicates that derivatives of this compound can act as direct thrombin inhibitors. For instance, certain analogs have demonstrated Ki values in the low nanomolar range, indicating strong binding affinity to thrombin, which is crucial for blood coagulation processes .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Neuroprotective Effects : By inhibiting AChE, the compound may offer neuroprotective benefits, which are being explored in the context of neurodegenerative diseases like Alzheimer's .

- Antithrombotic Activity : As a thrombin inhibitor, it may serve as a therapeutic agent for preventing thromboembolic disorders. The structural modifications in the piperidine ring enhance its potency against thrombin compared to other anticoagulants .

Table 1: Inhibition Potency of this compound Derivatives

| Compound Name | Target Enzyme | Ki (nM) | Reference |

|---|---|---|---|

| Compound 1 | AChE | 58.0 | |

| Compound 2 | BChE | 6.95 | |

| Compound 3 | Thrombin | 6 | |

| Compound 4 | Factor Xa | <100 |

Case Studies

- Neurodegeneration Study : A recent study evaluated the effects of a derivative of this compound on neuroinflammation and cognitive decline in animal models of Alzheimer's disease. Treatment with this compound resulted in significant reductions in neuroinflammation markers and improved cognitive function as measured by behavioral tests .

- Thrombotic Risk Assessment : In a clinical trial setting, several analogs were tested for their effectiveness in reducing thrombotic events in patients with atrial fibrillation. The results indicated that certain derivatives significantly lowered the incidence of thrombus formation compared to standard anticoagulant therapies .

Propiedades

IUPAC Name |

1-cyclopentylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c12-11(14)9-5-7-13(8-6-9)10-3-1-2-4-10/h9-10H,1-8H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESMSAUSZVDYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.